(3-Propylisoxazol-5-yl)methanamine

描述

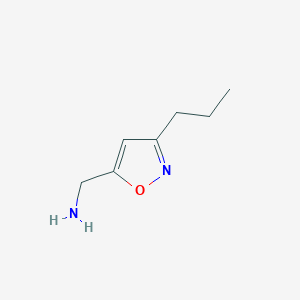

(3-Propylisoxazol-5-yl)methanamine: is a chemical compound with the molecular formula C7H13N2O It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propyl-5-isoxazolecarboxylic acid with a suitable amine, followed by reduction to yield the desired methanamine derivative. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

化学反应分析

Types of Reactions

(3-Propylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield different amine derivatives or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted isoxazole compounds.

科学研究应用

(3-Propylisoxazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of (3-Propylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride

- 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride

- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

(3-Propylisoxazol-5-yl)methanamine is unique due to its specific structural features and the presence of a propyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(3-Propylisoxazol-5-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activities, which can lead to significant biological effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma . The IC50 values for these cell lines were determined through dose-response experiments, revealing a significant reduction in cell viability at specific concentrations.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MDA-MB-231 | 25 | Effective in inhibiting proliferation |

| Glioblastoma (GBM6) | 30 | Shows potential for further development |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrated activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In a study assessing structure–activity relationships, the compound exhibited effective inhibition at low concentrations .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate inhibition |

| Escherichia coli | 32 | Moderate inhibition |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the formation of the isoxazole ring followed by the introduction of the propyl group. Common synthetic routes include:

- Formation of Isoxazole : Reaction between appropriate aldehydes and hydroxylamine to form the isoxazole.

- Alkylation : Introduction of the propyl group through alkylation reactions.

- Amine Functionalization : Conversion to methanamine via reductive amination techniques.

These methods are optimized for yield and purity, making them suitable for both laboratory and industrial applications.

Study on Anticancer Effects

In a pivotal study conducted by researchers exploring novel anticancer agents, this compound was tested against several cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it inhibited bacterial growth effectively, suggesting potential as a therapeutic agent against infections caused by resistant strains .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for (3-Propylisoxazol-5-yl)methanamine, and how is structural fidelity ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of propyl-substituted precursors with hydroxylamine derivatives. Key reagents include ethyl acetoacetate for isoxazole ring formation and subsequent amine functionalization via reductive amination. Structural confirmation relies on ¹H/¹³C NMR to resolve proton environments and carbon frameworks, FTIR for functional group identification (e.g., NH₂ stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How can researchers validate the purity of this compound for experimental use?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Quantitative analysis integrates peak area ratios against a calibrated standard. Elemental analysis (EA) further validates stoichiometric composition (C, H, N within ±0.4% of theoretical values). For trace impurities, gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

Q. What are the critical physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : Solubility is determined experimentally in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DCM, hexane) using gravimetric or spectrophotometric methods. Stability studies under varying pH (2–12) and temperature (4–40°C) conditions monitor degradation via LC-MS . The compound’s pKa (~9.2) is calculated using potentiometric titration or computational tools like MarvinSketch .

Q. Which spectroscopic techniques are essential for characterizing substituent effects on the isoxazole core?

- Methodological Answer : 2D NMR (COSY, HSQC) maps coupling between protons and adjacent carbons, distinguishing substituent electronic effects. UV-Vis spectroscopy evaluates π→π* transitions in the isoxazole ring (λmax ~260 nm), while X-ray crystallography provides absolute stereochemical configuration and bond-length data for comparative crystallographic databases .

Q. How is the amine functionality in this compound derivatized for enhanced reactivity?

- Methodological Answer : The primary amine undergoes Schiff base formation with aldehydes (e.g., benzaldehyde in ethanol, refluxed for 6 hours) or acylation using acetyl chloride in dichloromethane. Reaction progress is tracked by TLC (silica gel, ethyl acetate/hexane), and products are purified via column chromatography (Rf = 0.3–0.5) .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Yield optimization involves DoE (Design of Experiments) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Kinetic studies using in situ FTIR identify rate-limiting steps. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Q. How do structural modifications (e.g., alkyl chain length, heterocyclic substituents) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare EC₅₀ values in enzyme inhibition assays (e.g., COX-2 or α-synuclein aggregation). Propyl chain elongation to butyl reduces solubility but enhances lipophilicity (logP increase from 1.8 to 2.4), as measured by shake-flask methods. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, validated by SPR (surface plasmon resonance) .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences). Standardization includes dose-response curves (IC₅₀ ± SEM) across triplicate runs and orthogonal assays (e.g., fluorescence polarization vs. ELISA). Meta-analysis of published IC₅₀ values with standardized units (µM) identifies outliers, while QSAR models correlate bioactivity with molecular descriptors (e.g., polar surface area, H-bond donors) .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

- Methodological Answer : ADMET prediction (SwissADME) optimizes bioavailability by balancing logP (target 1–3), TPSA (60–90 Ų), and P-gp substrate likelihood. MD simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier penetration. CYP450 metabolism is predicted via docking to CYP3A4 homology models .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Storage at -20°C under argon prevents oxidation, confirmed by monthly stability-indicating HPLC . Handling requires PPE (nitrile gloves, safety goggles) due to amine-related skin irritation risks. LC-MS/MS monitors airborne exposure levels, while waste is neutralized with 10% acetic acid before disposal .

属性

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCRWPITAFJCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。